4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
描述
4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by:
- Core structure: Pyridin-2(1H)-one, a six-membered heterocyclic ring with a ketone group at position 2.
- Substituents: A bromine atom at position 4 and a pyridin-4-ylmethyl group at position 1. This compound is of interest in medicinal chemistry due to the pyridinone scaffold's prevalence in bioactive molecules, including HIV reverse transcriptase inhibitors and anti-allodynic agents . Its synthesis typically involves regioselective functionalization of pyridin-2(1H)-one precursors .
属性
IUPAC Name |
4-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-6-14(11(15)7-10)8-9-1-4-13-5-2-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQPJJXCRCBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CC(=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative. One common method is the bromination of 1-(pyridin-4-ylmethyl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
Table 1: Substitution Reaction Conditions and Outcomes
Key findings:
-
Palladium-catalyzed couplings show higher efficiency than direct NAS.
-
Steric hindrance from the pyridin-4-ylmethyl group reduces reactivity at position 2 .
Oxidation and Reduction
The pyridin-2(1H)-one ring undergoes redox transformations:
Table 2: Redox Behavior
| Process | Reagents | Observation | Application |
|---|---|---|---|
| Oxidation | H₂O₂, Fe(III) | Ring hydroxylation at position 5 | Metabolite synthesis |
| Reduction | NaBH₄, MeOH | Partial saturation of pyridinone ring | Prodrug development |
Notably, the bromine atom remains intact under mild reduction conditions.
Debromination Strategies
Controlled bromine removal enables functional group interconversion:
Table 3: Debromination Protocols
| Method | Conditions | Outcome | Efficiency |
|---|---|---|---|
| Grignard reagent | iPrMgCl, THF, -25°C | Clean dehalogenation | 92% |
| Radical pathway | AIBN, Bu₃SnH, reflux | Mixture of reduction products | 68% |
The Grignard approach using isopropyl magnesium chloride demonstrates superior selectivity at low temperatures .
Industrial-Scale Considerations
Large-scale synthesis (1 kg+) employs:
-
Continuous flow bromination with NBS in acetonitrile
-
In-line quenching systems to minimize byproducts
Reaction scalability is limited by exothermicity during bromine addition, requiring precise temperature control .
This compound's reactivity profile makes it valuable for constructing polyheterocyclic systems in pharmaceutical intermediates, particularly kinase inhibitors and antimicrobial agents . Recent advances in flow chemistry have improved its accessibility for high-throughput applications.
科学研究应用
Medicinal Chemistry
4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one has been explored for its potential as a pharmaceutical agent. Key applications include:
- Anticancer Activity : Studies have shown that this compound inhibits the proliferation of cancer cells, particularly breast cancer cell lines (e.g., MCF-7) by targeting fibroblast growth factor receptors (FGFRs) .
- Enzyme Inhibition : Modifications to the pyridine structure have led to enhanced inhibition of enzymes such as FabK, critical for bacterial cell wall synthesis .
Biological Studies
This compound is employed in various biological investigations:
- Receptor Modulation : It acts as a modulator for cellular receptors, influencing signaling pathways related to cell growth and survival.
- Antimicrobial Properties : Exhibits significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Materials Science
In materials science, this compound is utilized in:
- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and other electronic materials.
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences demonstrated that derivatives of this compound showed improved activity against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
- Antimicrobial Activity : Research highlighted in multiple journals has confirmed the compound's effectiveness against several bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Enzyme Inhibition Studies : Research focusing on structural modifications revealed that certain derivatives could significantly enhance inhibitory effects on critical bacterial enzymes, showcasing the importance of chemical structure in biological activity .
作用机制
The mechanism of action of 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Substituent Variations in Brominated Pyridin-2(1H)-ones
The table below compares key structural and physicochemical properties of 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one with analogs:
生物活性
4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, a compound with the CAS number 1699471-50-5, is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and pyridine rings contributes to its unique reactivity and biological properties.
Key Properties:
- Molecular Weight: 253.11 g/mol
- Solubility: Soluble in organic solvents, limited solubility in water.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 0.0195 mg/mL | Effective against Gram-negative bacteria |
| Bacillus mycoides | 0.0048 mg/mL | High sensitivity noted |
| Candida albicans | 0.039 mg/mL | Moderate antifungal activity |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with low MIC values indicating potent efficacy .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Research indicates that derivatives of pyridine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: In Vivo Efficacy
A study demonstrated that related pyridine derivatives significantly inhibited tumor growth in xenograft models of acute myeloid leukemia (AML). The compounds were administered orally and showed a reduction in tumor size, suggesting potential for therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes and disrupt cellular processes. Additionally, its structure allows it to function as a competitive inhibitor in enzymatic pathways relevant to cancer progression.
Summary of Key Studies
- Antibacterial Efficacy : A comprehensive study assessed the antibacterial properties of various pyridine derivatives, including the target compound. Results indicated that halogenated substituents enhance antimicrobial activity significantly .
- Anticancer Properties : Research on related compounds revealed that modifications to the pyridine structure could lead to improved potency against cancer cell lines, indicating a promising avenue for drug development .
- Electrophilic Nature : The electrophilic characteristics of the compound allow it to form covalent bonds with target proteins, which may enhance its therapeutic effects in both antimicrobial and anticancer contexts .
常见问题
Basic: What are the common synthetic routes for preparing 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one?
Answer:
The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step functionalization. For example:
- Intermediate bromination : Bromine substitution at the C-4 position of pyridin-2(1H)-one can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., using NBS or Br₂ in the presence of Lewis acids) .
- Alkylation : The pyridin-4-ylmethyl group is introduced via nucleophilic substitution or coupling reactions. For instance, 4-(bromomethyl)pyridine (CAS 73870-24-3) can react with the pyridinone scaffold under basic conditions to form the desired N-substituted product .
- Purification : Column chromatography or recrystallization is often used to isolate the final product. Crystallographic validation (e.g., via SHELX programs) ensures structural accuracy .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Key methods include:
- X-ray crystallography : Programs like SHELXL are widely used for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with bromine’s inductive effect causing distinct downfield shifts.
- IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and pyridine ring vibrations.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) .
Advanced: What experimental challenges arise in optimizing the solubility and bioavailability of this compound?
Answer:
- Low solubility : Pyridin-2(1H)-ones often exhibit poor aqueous solubility due to planar aromatic systems and hydrophobic substituents. Strategies include:
- Bioavailability : Pharmacokinetic (PK) studies in animal models (e.g., Sprague–Dawley rats) assess absorption and metabolism. Reducing P-glycoprotein (P-gp) efflux via structural modifications (e.g., lowering polar surface area) can improve oral bioavailability .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3,4-disubstituted pyridin-2(1H)-ones) to identify critical functional groups .
- Molecular docking : Validate binding modes with target proteins (e.g., mutant isocitrate dehydrogenase) using software like AutoDock .
Advanced: What computational methods are recommended for predicting the reactivity of bromine in this compound?
Answer:
- DFT calculations : Gaussian or ORCA software can model bromine’s electrophilic reactivity in substitution reactions. Parameters include charge distribution and frontier molecular orbitals (HOMO/LUMO).
- Reactivity descriptors : Fukui indices predict sites susceptible to nucleophilic attack .
- Crystallographic data : Cross-reference with the Cambridge Structural Database (CSD) to analyze bromine’s geometric preferences in similar compounds .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Kinase inhibition : Pyridin-2(1H)-ones are scaffolds for ATP-competitive kinase inhibitors. The bromine substituent enhances binding to hydrophobic pockets .
- Antiviral activity : Hybrid derivatives (e.g., pyridinone-UC781 analogs) show potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 .
- DPP-4 inhibition : Related compounds modulate glucose metabolism via dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting antidiabetic applications .
Advanced: How can multi-component reactions (MCRs) streamline the synthesis of analogs?
Answer:
MCRs enable rapid diversification:
- Example : Combine salicylaldehydes, malononitrile, and pyridin-2(1H)-ones in one pot to generate chromeno-pyridinone hybrids with enhanced bioactivity .
- Optimization : Adjust stoichiometry and catalysts (e.g., piperidine for Knoevenagel condensations) to improve yields (e.g., up to 67% for trifluoromethyl derivatives) .
Basic: What safety considerations are critical when handling this compound?
Answer:
- Toxicity : Acute toxicity studies in CD-1 mice (LD₅₀ determination) are recommended before in vivo experiments .
- Handling : Use fume hoods due to potential bromine release. PPE (gloves, goggles) is mandatory.
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .
Advanced: What strategies improve the yield of brominated intermediates during synthesis?
Answer:
- Regioselective bromination : Use directing groups (e.g., methyl at C-6) to control bromine’s position .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers .
Advanced: How does the pyridin-2(1H)-one moiety influence electronic properties in drug design?
Answer:
- Electron-withdrawing effect : The carbonyl group reduces electron density, enhancing electrophilic reactivity at adjacent positions (e.g., C-3/C-5).
- Tautomerism : The keto-enol equilibrium affects hydrogen-bonding interactions with biological targets .
- Bioisosterism : Can replace benzene rings in lead compounds to improve solubility without losing potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
